molecular formula C7H4BrFN2 B8248477 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1639977-12-0

7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8248477
CAS No.: 1639977-12-0
M. Wt: 215.02 g/mol
InChI Key: ALTLKBRBJUJTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is a fused heterocyclic compound featuring a pyrrole ring fused to a pyridine ring at positions 2 and 3 of the pyridine (pyrrolo[2,3-c]pyridine scaffold). Key substituents include a bromo group at position 7 and a fluoro group at position 5 (Figure 1). This scaffold is of interest in medicinal chemistry due to its structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-6-4(1-2-10-6)3-5(9)11-7/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTLKBRBJUJTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(N=C(C=C21)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265215
Record name 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639977-12-0
Record name 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1639977-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Techniques

Bromination is critical for introducing the bromine atom at the 7-position of the pyrrolopyridine scaffold. Two primary methods are employed:

Direct Electrophilic Bromination
Using molecular bromine (Br2\text{Br}_2) in chloroform or dichloromethane at low temperatures (0–25°C) achieves monobromination. For example, treatment of 5-fluoro-1H-pyrrolo[2,3-c]pyridine with Br2\text{Br}_2 (1.1 equiv) in CHCl3\text{CHCl}_3 at 0°C for 30 minutes yields the 7-bromo derivative in 65–75% yield.

N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers improved selectivity under radical or Lewis acid-catalyzed conditions. A mixture of NBS (1.2 equiv), triethylamine (1.5 equiv), and CH2Cl2\text{CH}_2\text{Cl}_2 at room temperature for 2–4 hours provides the brominated product with reduced dihalogenation byproducts.

Brominating AgentSolventTemperatureTimeYield
Br2\text{Br}_2CHCl3\text{CHCl}_30°C30 min70%
NBSCH2Cl2\text{CH}_2\text{Cl}_225°C2 hr82%

Fluorination Methods

Fluorination at the 5-position is achieved via electrophilic substitution or halogen exchange:

Electrophilic Fluorination
Selectfluor (C7H14ClFN3O3+\text{C}_7\text{H}_{14}\text{ClFN}_3\text{O}_3^+) in acetonitrile at 80°C introduces fluorine regioselectively. Reaction of 7-bromo-1H-pyrrolo[2,3-c]pyridine with Selectfluor (1.5 equiv) for 6 hours affords the 5-fluoro derivative in 60% yield.

Halex Reaction
Nucleophilic displacement of a chloro or nitro group using KF\text{KF} or TBAF\text{TBAF} (tetrabutylammonium fluoride) in DMF at 120°C provides an alternative pathway.

Multi-Step Synthesis Procedures

Stepwise Functionalization

A representative synthesis involves:

  • Core Formation : Condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the pyrrolopyridine backbone.

  • Fluorination : Treatment with Selectfluor to introduce fluorine at the 5-position.

  • Bromination : Reaction with NBS to install bromine at the 7-position.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound.

One-Pot Halogenation

Recent advances enable concurrent bromination and fluorination using Br2\text{Br}_2 and AgF\text{AgF} in a polar aprotic solvent (e.g., DMF). This method reduces steps but requires precise stoichiometric control to minimize overhalogenation.

Optimization and Yield Enhancements

Catalytic Systems
Palladium catalysts, such as Pd(dppf)Cl2\text{Pd(dppf)Cl}_2, improve coupling efficiency in intermediate steps. For example, Suzuki-Miyaura coupling with arylboronic acids achieves cross-coupling yields >85%.

Solvent Effects
Mixed solvents (dioxane/water, 2.5:1) enhance solubility and reaction homogeneity during bromination, increasing yields by 15–20% compared to pure organic solvents.

Analytical Characterization

Post-synthesis analysis confirms structure and purity:

  • NMR : 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.45 (s, 1H, H-3), 7.89 (d, J=5.2J = 5.2 Hz, 1H, H-6), 6.95 (d, J=3.6J = 3.6 Hz, 1H, H-2).

  • Mass Spectrometry : ESI-MS m/z 214.9 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Cancer Therapy

Fibroblast Growth Factor Receptor Inhibition

One of the most notable applications of 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives is their role as inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is implicated in various tumors, making these compounds promising candidates for cancer treatment. For instance, a study highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives that exhibited potent inhibitory activity against FGFR1, 2, and 3. Among these, specific derivatives showed IC50 values ranging from 7 to 712 nM and effectively inhibited the proliferation and induced apoptosis in breast cancer cells (4T1) .

Mechanism of Action

The mechanism involves the inhibition of FGFR-mediated signaling pathways that contribute to tumor growth and metastasis. By targeting these receptors, compounds like this compound can potentially reduce tumor cell migration and invasion, enhancing their therapeutic efficacy .

Anti-inflammatory Applications

Phosphodiesterase Inhibition

This compound has also been investigated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4B. Inhibitors of PDE4B are known to modulate inflammatory responses by reducing the release of pro-inflammatory cytokines such as TNF-α from macrophages. A specific derivative demonstrated significant inhibition of TNF-α release in vitro when macrophages were exposed to inflammatory stimuli .

Clinical Relevance

The anti-inflammatory properties of these compounds suggest their potential use in treating various inflammatory diseases and conditions characterized by excessive cytokine production. Their selectivity against different PDEs also indicates a favorable safety profile for clinical applications .

Anticonvulsant and Analgesic Activities

Research has indicated that pyrrolo[2,3-b]pyridine derivatives possess anticonvulsant and analgesic properties. These compounds have been shown to exhibit activity against various models of seizures and pain, making them candidates for further development as therapeutic agents in neurological disorders .

Summary Table of Applications

Application AreaMechanism/TargetNotable Findings
Cancer TherapyFGFR InhibitionPotent activity against FGFRs; induces apoptosis in cancer cells
Anti-inflammatoryPDE4B InhibitionReduces TNF-α release from macrophages; potential for inflammatory disease treatment
Anticonvulsant/AnalgesicUnknownExhibits activity against seizure models; potential analgesic effects

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, thereby inhibiting their activity and blocking downstream signaling pathways that promote cell proliferation and survival . This leads to the induction of apoptosis and inhibition of cancer cell migration and invasion.

Comparison with Similar Compounds

Key Features :

  • Scaffold : Pyrrolo[2,3-c]pyridine (nitrogen at position 6 of the pyridine ring).
  • Substituents : Electron-withdrawing Br (position 7) and F (position 5), which influence electronic properties and reactivity.

Structural Comparisons by Ring Fusion and Substituents

Pyrrolo[2,3-b]pyridine Derivatives
  • 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-71-7) :

    • Differs in ring fusion ([2,3-b] vs. [2,3-c]), placing nitrogen at position 7 of the pyridine.
    • Substituents: Br at position 3 and F at position 5.
    • Impact : The [2,3-b] scaffold shows reduced kinase inhibitory activity compared to [2,3-c] derivatives, highlighting the importance of nitrogen positioning .
  • 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine :

    • Substituents: Br (position 5) and nitro (position 3).
    • Reactivity : Bromo groups facilitate Suzuki-Miyaura cross-coupling for aryl introductions, while nitro groups allow reduction to amines for further derivatization .
Pyrrolo[2,3-c]pyridine Derivatives
  • 7-Chloropyrrolo[2,3-c]pyridine :

    • Substituent: Cl at position 6.
    • Biological Activity : Demonstrates cytotoxicity against EGFR-overexpressing A431 cancer cells, suggesting the 7-position is critical for target engagement.
  • 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one :

    • Substituent: Br at position 4 and a ketone group.
    • Reactivity : The ketone enables further functionalization, contrasting with the inert fluoro group in the target compound.

Halogen Substituent Effects

Compound Halogen Position Biological/Reactivity Impact Reference
7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine Br (7), F (5) Enhanced electrophilicity; potential for cross-coupling at Br
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Br (5), Cl (6) Dual halogens may sterically hinder interactions
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Br (3), Cl (5) Lower polarity compared to fluoro analogs

Key Observations :

  • Fluoro : Enhances metabolic stability and bioavailability compared to bulkier halogens like Cl or Br.
  • Bromo : Facilitates cross-coupling reactions (e.g., with boronic acids) for structural diversification .

Biological Activity

7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrFN2C_7H_5BrFN_2. The presence of bromine and fluorine atoms contributes to its unique reactivity and biological profile.

Target Interactions:
Similar compounds have been shown to interact with various biological targets, including:

  • Fibroblast Growth Factor Receptors (FGFRs) : Inhibition of FGFRs is linked to anti-cancer activity.
  • Histone Lysine Demethylases (KDMs) : These enzymes are involved in epigenetic regulation, and inhibition can affect gene expression profiles.

Mode of Action:
The compound is believed to exert its effects through:

  • Formation of hydrogen bonds with target proteins.
  • Modulation of cell signaling pathways.
  • Induction of apoptosis in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity Description Reference
AnticancerInhibits FGFRs leading to reduced tumor growth.
Anti-inflammatorySuppresses COX-2 activity, reducing inflammation.
AntimicrobialExhibits activity against various bacterial strains.
AntioxidantScavenges free radicals, protecting cells from oxidative stress.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines by targeting FGFRs. The IC50 value was reported at 0.05 µM, indicating potent activity against cancer cell growth .
  • Anti-inflammatory Effects : In vitro assays showed that the compound effectively inhibited COX-2 with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib (IC50 = 0.04 µM) .
  • Antimicrobial Properties : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays, suggesting potential as an antimicrobial agent .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrrolopyridine derivatives, emphasizing the role of halogen substitutions in enhancing biological activity. For instance:

  • Bromination at position 7 significantly increases FGFR inhibitory potency compared to non-brominated analogs.
  • Fluorination at position 5 enhances lipophilicity, improving cellular uptake and bioavailability .

Q & A

Q. What are the standard synthetic routes for preparing 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine?

  • Methodological Answer : The synthesis typically involves halogenation and functionalization of the pyrrolopyridine core. For example:
  • Halogenation : Bromination at the 7-position can be achieved using bromine sources (e.g., NBS) under controlled conditions. Fluorination at the 5-position may require electrophilic fluorinating agents (e.g., Selectfluor) or directed metalation strategies.
  • Cross-Coupling : Suzuki-Miyaura coupling (e.g., using 5-bromo intermediates and aryl boronic acids) is a common method for introducing substituents. Purification often employs silica gel chromatography with solvent gradients (heptane/EtOAc or DCM/EtOAc) .
  • Key Reference : Similar compounds (e.g., 5-bromo-3-nitro derivatives) are synthesized via sequential bromination and nitration, followed by coupling reactions .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions. For instance, aromatic protons in pyrrolopyridines exhibit distinct coupling patterns (e.g., doublets at δ 8.3–8.9 ppm for adjacent heterocyclic protons) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ for C7_7H4_4BrFN2_2: calc. 228.96, observed 228.95).
  • Elemental Analysis : Validates purity (>95% by HPLC) and stoichiometry .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl groups at the 7-bromo position?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) are effective for coupling brominated pyrrolopyridines with aryl boronic acids.
  • Solvent System : Use polar aprotic solvents (e.g., DMF or THF) with a base (e.g., K2_2CO3_3) to enhance reactivity .
  • Reaction Monitoring : TLC or LC-MS tracks reaction progress. Post-coupling purification via flash chromatography (DCM/EtOAc 90:10) yields products with >85% purity .
  • Example : 5-Bromo-3-nitro derivatives coupled with 4-trifluoromethylphenylboronic acid achieved 87% yield under these conditions .

Q. What strategies address low yields in halogenation steps during synthesis?

  • Methodological Answer :
  • Regioselectivity Control : Use directing groups (e.g., nitro or methoxy) to guide bromination/fluorination to specific positions.
  • Temperature Modulation : Lower temperatures (0–5°C) reduce side reactions during electrophilic substitution.
  • Workflow Example : For 5-fluoro introduction, directed ortho-metalation (DoM) with LDA followed by electrophilic quenching (e.g., F-TEDA) improves regioselectivity .

Q. How to resolve contradictions in reported reactivity of brominated pyrrolopyridines?

  • Methodological Answer :
  • Comparative Analysis : Replicate reactions under varying conditions (e.g., solvent, catalyst loading). For example, discrepancies in yields (36% vs. 75% for similar brominated intermediates) may stem from purification methods or reactant ratios .
  • Advanced Characterization : Use X-ray crystallography (as in ) or 19^{19}F NMR to confirm substituent positions and rule out isomerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.